1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(thiophen-2-ylmethyl)methanamine
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Overview
Description
({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(THIOPHEN-2-YLMETHYL)AMINE is a complex organic compound that features an indole core, a thiophene ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(THIOPHEN-2-YLMETHYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the dichlorophenyl group and the thiophene ring. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated reagents, organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(THIOPHEN-2-YLMETHYL)AMINE is studied for its potential as a therapeutic agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new drugs for the treatment of diseases such as cancer and infectious diseases. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(THIOPHEN-2-YLMETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
- (2R,4R) CIS-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl-methyl-p-tolysulfonate
Uniqueness
({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(THIOPHEN-2-YLMETHYL)AMINE is unique due to its combination of an indole core, a thiophene ring, and a dichlorophenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18Cl2N2S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C21H18Cl2N2S/c22-17-8-7-15(20(23)10-17)13-25-14-16(19-5-1-2-6-21(19)25)11-24-12-18-4-3-9-26-18/h1-10,14,24H,11-13H2 |
InChI Key |
AHWAUEZNXXVYEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)CNCC4=CC=CS4 |
Origin of Product |
United States |
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